3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione
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Overview
Description
3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of pyridine derivatives and phenyl-substituted compounds, followed by cyclization using a suitable catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione include:
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Pyrazolo[4,3-c]pyridines: These compounds have shown significant antiproliferative activity and are used in various scientific studies.
Pyridazine-bridged complexes: These compounds are studied for their potential dual-mode applications.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines multiple functional groups and heterocyclic rings.
Properties
CAS No. |
59522-46-2 |
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Molecular Formula |
C23H14N2O3 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3,6-diphenyl-4-pyridin-2-ylfuro[3,2-b]pyrrole-2,5-dione |
InChI |
InChI=1S/C23H14N2O3/c26-22-19(16-11-5-2-6-12-16)21-20(25(22)17-13-7-8-14-24-17)18(23(27)28-21)15-9-3-1-4-10-15/h1-14H |
InChI Key |
XPEVAFKFEOTSNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C(=O)N3C4=CC=CC=N4)C5=CC=CC=C5)OC2=O |
Origin of Product |
United States |
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